(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
Overview
Description
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its benzothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The presence of the amine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The compound “(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride” is also known as Pramipexole . It primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and, to a lesser extent, in the striatal areas .
Mode of Action
Pramipexole acts as a non-ergot dopamine agonist . It stimulates dopamine receptors in the striatum of the brain, a region that receives a vast array of neurological input and is responsible for a wide variety of functions . The stimulation of these receptors is thought to be the primary mechanism by which Pramipexole exerts its therapeutic effects .
Biochemical Pathways
By acting as a dopamine agonist, Pramipexole may influence these pathways, leading to its therapeutic effects .
Pharmacokinetics
Pramipexole exhibits rapid absorption and has a distribution volume of approximately 500 L . It undergoes negligible metabolism, with less than 10% of the drug being metabolized . About 90% of the drug is excreted unchanged in the urine . The time to peak serum concentration for the immediate-release formulation is approximately 2 hours, while for the extended-release formulation, it is around 6 hours . The elimination half-life is about 8.5 hours, which can increase to 12 hours in elderly patients due to reduced renal function .
Result of Action
The stimulation of dopamine receptors by Pramipexole leads to various molecular and cellular effects. In the context of Parkinson’s disease, these effects can help alleviate symptoms such as tremor, rigidity, and bradykinesia (slow movement) . In the case of Restless Legs Syndrome (RLS), Pramipexole can help reduce the unpleasant sensations in the lower extremities and the uncontrollable urge to move the legs .
Action Environment
The action, efficacy, and stability of Pramipexole can be influenced by various environmental factors. For instance, renal function significantly impacts the drug’s clearance, with clearance being 75% lower in individuals with severe renal impairment and approximately 60% lower in those with moderate impairment . Age and gender can also affect the drug’s clearance, with clearance being approximately 30% lower in women and 30% lower in individuals aged 65 years and older .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Reduction: The resulting benzothiazole is then subjected to reduction, often using hydrogenation or a reducing agent like sodium borohydride, to form the tetrahydrobenzothiazole.
Amination: Introduction of the amine group at the 6-position can be done via nucleophilic substitution or through a directed lithiation followed by amination.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of fully saturated benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the amine group, making it less reactive in certain contexts.
6-amino-1,3-benzothiazole: Does not have the tetrahydro structure, which can affect its biological activity.
Benzothiazole: The parent compound, which is less complex and has different reactivity and applications.
Uniqueness
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and reactivity compared to fully aromatic benzothiazoles, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2;2*1H/t5-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYCWWMEZVIIT-XRIGFGBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909295-03-9 | |
Record name | (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.